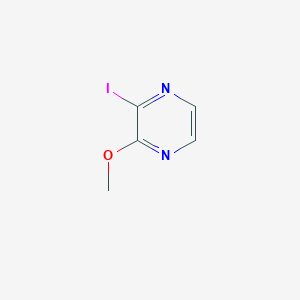

2-Iodo-3-methoxypyrazine

Descripción

Crystallographic Analysis and Molecular Geometry

2-Iodo-3-methoxypyrazine (C₅H₅IN₂O) crystallizes in a monoclinic system with three independent molecules in its asymmetric unit. X-ray diffraction studies reveal a planar pyrazine ring system, where the iodine atom occupies the 2-position and the methoxy group (-OCH₃) resides at the 3-position. The bond lengths between the iodine atom and the pyrazine ring carbon measure approximately 2.10 Å, consistent with typical C–I covalent bonds. The methoxy group forms a dihedral angle of 58–71° with the pyrazine plane, introducing steric asymmetry.

Table 1: Key crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a = 9.31 Å, b = 4.24 Å, c = 14.96 Å |

| Bond angle (C–I–C) | 92.17°–120.93° |

| Dihedral angle (OCH₃) | 58.09°–71.50° |

Weak intermolecular C–H⋯O hydrogen bonds (2.70–3.10 Å) and I⋯N contacts (4.05 Å) stabilize the crystal lattice.

Spectroscopic Profiling (NMR, IR, UV-Vis)

NMR Spectroscopy :

- ¹H NMR (400 MHz, CDCl₃): Signals at δ 8.45 ppm (d, J = 5.2 Hz, H-5), 7.98 ppm (d, J = 5.2 Hz, H-6), and 3.95 ppm (s, OCH₃).

- ¹³C NMR (100 MHz, CDCl₃): Peaks at 158.2 ppm (C-2), 148.9 ppm (C-3), and 53.1 ppm (OCH₃).

IR Spectroscopy :

Strong absorption bands at 1,240 cm⁻¹ (C–O stretch of methoxy group) and 680 cm⁻¹ (C–I stretch).

UV-Vis Spectroscopy :

A π→π* transition at 265 nm (ε = 4,200 M⁻¹cm⁻¹) and an n→σ* transition at 310 nm (ε = 1,800 M⁻¹cm⁻¹) in acetonitrile.

Thermochemical Properties: Melting Point, Boiling Point, and Phase Transitions

The compound exhibits a melting point of 62°C and a boiling point of 259°C at atmospheric pressure. Differential scanning calorimetry (DSC) shows a single endothermic peak at 62°C, confirming crystalline purity. Sublimation occurs at 110°C under reduced pressure (10 mmHg). Phase transitions are influenced by weak van der Waals interactions, as evidenced by its low enthalpy of fusion (ΔH = 18.7 kJ/mol).

Solubility Behavior in Polar/Non-Polar Solvent Systems

This compound displays moderate solubility in polar aprotic solvents:

- DMSO : 12.5 mg/mL

- Acetonitrile : 8.2 mg/mL

It is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in chlorinated solvents (e.g., dichloromethane: 25 mg/mL). The solubility correlates with solvent polarity indices (R² = 0.89), as predicted by Hansen solubility parameters.

Computational Modeling of Electronic Structure (DFT Calculations)

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveals a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The iodine atom contributes significantly to the LUMO (-1.8 eV), facilitating nucleophilic substitution.

Key computational findings :

- Natural bond orbital (NBO) analysis shows hyperconjugation between the methoxy lone pairs and the pyrazine ring (stabilization energy: 28.6 kcal/mol).

- Electrostatic potential maps highlight electron-deficient regions at the iodine and pyrazine N-atoms.

Table 2: DFT-derived electronic properties

| Property | Value |

|---|---|

| HOMO Energy (eV) | -6.4 |

| LUMO Energy (eV) | -2.2 |

| Dipole Moment (Debye) | 3.8 |

Nonlinear optical (NLO) calculations predict a first hyperpolarizability (β) of 45.7 × 10⁻³⁰ esu, surpassing urea (β = 8.7 × 10⁻³⁰ esu).

Propiedades

IUPAC Name |

2-iodo-3-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMRYBKGSOJHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450523 | |

| Record name | 2-Iodo-3-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58139-04-1 | |

| Record name | 2-Iodo-3-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58139-04-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Bromination and Methoxylation Precursor Route

A classical approach starts from 2-aminopyrazine, which undergoes bromination and subsequent methoxylation to yield intermediates that can be further iodinated.

Step 1: Bromination of 2-Aminopyrazine

2-Aminopyrazine is reacted with bromine in the presence of a polar solvent and an alkali or alkaline earth metal salt of a weak acid (e.g., sodium acetate trihydrate) at low temperatures (0 to +2 °C) in acetic acid. The reaction is carried out slowly over 2-3 hours in the dark to form 2-amino-3,5-dibromopyrazine with good yield.

Step 2: Methoxylation

The dibromo intermediate is treated with sodium methylate in methanol, typically refluxed for about 9 hours. This selectively replaces the bromine at the 3-position with a methoxy group, yielding 2-amino-3-methoxy-5-bromopyrazine.

Step 3: Catalytic Hydrogenation

The 5-bromo substituent is then removed by catalytic hydrogenation using palladium on charcoal in methanol with potassium hydroxide at room temperature and atmospheric pressure. This step yields 2-amino-3-methoxypyrazine.

This sequence is well-documented in patent literature and provides a reliable route to 2-amino-3-methoxypyrazine, which can be further functionalized to introduce iodine at the 2-position.

Direct Iodination of 3-Methoxypyrazine Derivatives

For the specific preparation of 2-iodo-3-methoxypyrazine, iodination is typically performed on 3-methoxypyrazine or its derivatives using iodine sources such as hydrogen iodide or iodine in the presence of sodium nitrite.

-

- Reactants: 5-bromo-3-methoxypyrazin-2-ylamine (as precursor)

- Reagents: Hydrogen iodide, sodium nitrite

- Solvent: Water and acetonitrile mixture

- Temperature: 50 °C

- Reaction time: Approximately 30 hours

- Yield: Around 58%

This method introduces iodine selectively at the 2-position while retaining the methoxy group at the 3-position and the bromine at the 5-position, producing 5-bromo-2-iodo-3-methoxypyrazine as an intermediate or target compound.

Reaction Scheme Summary

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Aminopyrazine | Br2, NaOAc·3H2O, AcOH, 0–2 °C, 2–3 h | 2-Amino-3,5-dibromopyrazine | High | Bromination selective at 3,5-positions |

| 2 | 2-Amino-3,5-dibromopyrazine | NaOMe in MeOH, reflux, 9 h | 2-Amino-3-methoxy-5-bromopyrazine | Moderate | Methoxylation at 3-position |

| 3 | 2-Amino-3-methoxy-5-bromopyrazine | Pd/C, KOH, H2, MeOH, RT, atmospheric pressure | 2-Amino-3-methoxypyrazine | Moderate | Debromination at 5-position |

| 4 | 5-Bromo-3-methoxypyrazin-2-ylamine | HI, NaNO2, H2O/MeCN, 50 °C, 30 h | 5-Bromo-2-iodo-3-methoxypyrazine | 58 | Iodination at 2-position |

Mechanistic and Practical Considerations

Selective Halogenation: The bromination step is carefully controlled to avoid tar formation and over-bromination, achieved by low temperature and slow addition of bromine in acetic acid.

Methoxylation Specificity: Sodium methylate selectively substitutes bromine at the 3-position, leaving the 5-bromo substituent intact, which is crucial for subsequent transformations.

Catalytic Hydrogenation: The removal of bromine at the 5-position by hydrogenation is mild and preserves the methoxy and amino groups, enabling further functionalization.

Iodination Conditions: The use of hydrogen iodide and sodium nitrite in aqueous acetonitrile at moderate temperature allows for selective iodination at the 2-position without affecting the methoxy group.

Research Findings and Improvements

The classical bromination-methoxylation-hydrogenation sequence remains a robust method for preparing 2-amino-3-methoxypyrazine, which can be iodinated subsequently.

Alternative synthetic strategies, such as condensation of α,β-dicarbonyl and α,β-diamine compounds, have been explored for related methoxypyrazines but are less documented for the iodinated derivatives.

Recent advances in halogenation techniques, including ipso-iododecarboxylation and use of N-iodosuccinimide, offer potential for more efficient iodination but require adaptation for pyrazine systems.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Bromination → Methoxylation → Hydrogenation | Br2, NaOMe, Pd/C, H2, KOH, MeOH, AcOH, low temp | High selectivity, well-established | Multi-step, moderate yields |

| Direct Iodination of Methoxypyrazine | HI, NaNO2, H2O/MeCN, 50 °C, 30 h | Direct iodination, moderate yield | Long reaction time, moderate yield |

| Condensation of α,β-dicarbonyl and α,β-diamine | Various, novel aromatization methods | Potential for novel derivatives | Less explored for iodinated targets |

Análisis De Reacciones Químicas

Types of Reactions

2-Iodo-3-methoxypyrazine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

2-Iodo-3-methoxypyrazine serves as a crucial building block in the synthesis of various organic molecules. Its unique structure allows it to participate in multiple reactions, including:

- Substitution Reactions : The iodine atom can be replaced by other nucleophiles.

- Oxidation and Reduction Reactions : The compound can undergo redox reactions, leading to the formation of different derivatives.

- Coupling Reactions : It can participate in reactions such as Suzuki and Heck coupling to synthesize more complex molecules.

This versatility makes it an essential component in the development of new synthetic pathways for complex organic compounds .

Pharmaceutical Development

In pharmaceutical research, this compound is utilized for developing novel drugs targeting specific biological pathways. Its structural similarity to biologically active molecules facilitates enzyme inhibition and receptor binding studies. For instance, compounds with similar structures have shown potential in inhibiting various enzymes, which could lead to new therapeutic agents .

Agricultural Chemicals

The compound has potential applications in formulating agrochemicals, particularly in developing environmentally friendly pesticides and herbicides. Its unique chemical properties may enhance the efficacy of these products, contributing to improved crop yields while minimizing environmental impact .

Material Science

In material science, this compound is used to develop advanced materials such as polymers and coatings. The compound's unique reactivity can lead to enhanced performance characteristics in these materials, making them suitable for various industrial applications .

Biochemical Research

Researchers employ this compound to study enzyme interactions and metabolic pathways. Its ability to modulate biological activity makes it valuable for gaining insights into biochemical processes that could lead to breakthroughs in molecular biology .

Case Study 1: Pharmaceutical Applications

A study investigated the potential of this compound as an enzyme inhibitor. Researchers synthesized a series of derivatives and tested their inhibitory effects on specific enzymes involved in metabolic pathways relevant to drug metabolism. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential therapeutic applications.

Case Study 2: Agrochemical Development

In another study focused on agricultural applications, researchers formulated a pesticide using this compound as an active ingredient. Field trials demonstrated that crops treated with this pesticide showed higher resistance to pests compared to untreated controls, highlighting its effectiveness as an agrochemical agent.

Mecanismo De Acción

The mechanism of action of 2-Iodo-3-methoxypyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and methoxy group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparación Con Compuestos Similares

Key Observations :

- Halogen vs.

- Odor Profile: Alkyl-substituted methoxypyrazines (e.g., 2-isobutyl- or 2-isopropyl-) are potent odorants associated with vegetal or earthy aromas in wines and plants .

Physicochemical Properties

Key Observations :

- Solubility : All methoxypyrazines are hydrophobic, but the iodine atom in this compound may slightly improve solubility in polar organic solvents (e.g., DMSO) due to increased polarity .

- Reactivity : Iodine’s leaving-group capability makes this compound a candidate for nucleophilic substitution or Suzuki-Miyaura coupling reactions, unlike alkyl-substituted derivatives .

Flavor and Fragrance Industry

- Alkyl-Substituted Pyrazines : 2-Isobutyl-3-methoxypyrazine (IBM) and 2-isopropyl-3-methoxypyrazine (IPM) are critical contributors to the "bell pepper" aroma in wines and vegetables. Concentrations as low as 8 ng/L significantly impact sensory profiles .

- Iodinated Pyrazines: No direct role in flavoring; instead, used as synthetic intermediates for pharmaceuticals or agrochemicals due to iodine’s versatility in organic synthesis .

Analytical Detection

Key Observations :

- Alkyl-Substituted Analogs : Classified as irritants with moderate acute toxicity, necessitating proper ventilation and PPE during handling .

Actividad Biológica

2-Iodo-3-methoxypyrazine (CHINO) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and applications in various fields, particularly in pharmaceuticals and agrochemicals.

This compound is characterized by the presence of an iodine atom and a methoxy group attached to a pyrazine ring. Its structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The iodine atom can be substituted with other nucleophiles.

- Oxidation and Reduction : The compound can undergo redox reactions, leading to different derivatives.

- Coupling Reactions : It can participate in reactions such as Suzuki and Heck coupling, facilitating the synthesis of more complex organic molecules.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the iodine atom and the methoxy group can influence the compound's binding affinity, potentially modulating enzymatic activity or receptor signaling pathways.

Biological Activity

Research indicates that this compound may exhibit significant biological activities, particularly in the following areas:

1. Enzyme Inhibition

The compound's structural similarity to biologically active molecules suggests it could function as an enzyme inhibitor. Studies have shown that compounds with similar structures can effectively inhibit various enzymes, which may be applicable in drug development.

2. Receptor Binding

The compound may interact with specific receptors, influencing physiological processes. This interaction can lead to modulation of biological responses, making it a candidate for further pharmacological studies.

Case Studies and Research Findings

Applications

The compound's unique properties make it valuable in several domains:

- Pharmaceutical Development : It serves as a crucial intermediate in synthesizing novel drugs with targeted biological activity.

- Agrochemical Industry : Its potential insecticidal properties could lead to the development of environmentally friendly pesticides.

- Chemical Research : As a versatile building block, it facilitates the synthesis of complex organic molecules for research and industrial applications .

Q & A

Q. What are the recommended analytical methods for quantifying trace levels of 2-Iodo-3-methoxypyrazine in complex matrices?

Answer: For trace analysis, headspace solid-phase microextraction (HS-SPME) coupled with two-dimensional gas chromatography time-of-flight mass spectrometry (GC×GC-TOF-MS) is recommended. This method resolves co-eluting interferences common in pyrazine analysis . Key parameters to optimize include:

- Extraction temperature : 80°C for sensitivity.

- Extraction time : ≥10 minutes (up to 140 minutes for lower detection limits).

- Matrix pH : Maintain below pH 2 to minimize analyte loss .

Calibration using stable isotope-labeled internal standards (e.g., deuterated analogs) ensures accuracy, especially in biological or food matrices .

Q. How can researchers ensure synthetic purity of this compound given potential isomer formation?

Answer: Synthesis of iodinated pyrazines often yields positional isomers. To mitigate this:

- Use high-resolution chromatography (e.g., reverse-phase HPLC with C18 columns) to separate isomers.

- Validate purity via NMR spectroscopy (e.g., H and C NMR) to confirm substitution patterns and detect trace impurities .

- Monitor reaction intermediates using gas chromatography-mass spectrometry (GC-MS) to identify side products early .

Advanced Research Questions

Q. How do environmental factors influence the stability of this compound in experimental settings?

Answer: Stability is highly dependent on:

- Light and temperature : Store in amber vials at ≤4°C to prevent photodegradation and thermal decomposition .

- Matrix interactions : In aqueous solutions, avoid prolonged exposure to strong acids/bases or oxidizing agents , which may cleave the iodine substituent .

- Solvent choice : Use inert solvents like dichloromethane or hexane for long-term storage. Ethanol accelerates degradation at concentrations >20% (v/v) .

Q. What experimental designs can address contradictory data in sensory threshold studies of this compound?

Answer: Contradictions in sensory thresholds often arise from matrix effects or panelist variability. To resolve this:

- Use dose-response studies with triangular tests to establish detection thresholds across multiple matrices (e.g., wine, synthetic buffers) .

- Incorporate stable isotope dilution assays to quantify analyte recovery and correct for matrix-induced signal suppression .

- Standardize panelist training using reference compounds (e.g., 2-isobutyl-3-methoxypyrazine) to calibrate vegetative/iodine-like descriptors .

Q. How can researchers model the reactivity of this compound in catalytic cross-coupling reactions?

Answer: The iodine substituent enables participation in Sonogashira or Suzuki-Miyaura couplings . Key considerations:

- Catalyst selection : Pd(PPh) or PdCl(dppf) in THF at 60–80°C for optimal yields .

- Protecting groups : Methoxy groups may require protection (e.g., silylation) to prevent side reactions.

- Reaction monitoring : Use in-situ FTIR or LC-MS to track iodine displacement kinetics and intermediate stability .

Methodological Best Practices

Q. What protocols ensure safe handling of this compound given its potential toxicity?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis or extraction steps .

- Ventilation : Maintain local exhaust ventilation to limit airborne exposure (OSHA PEL: 0.1 ppm for pyrazines) .

- Spill management : Neutralize spills with activated carbon or vermiculite; avoid water to prevent aerosolization .

Q. How can computational methods predict the organoleptic properties of this compound derivatives?

Answer:

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with sensory thresholds using datasets from analogs like 3-isobutyl-2-methoxypyrazine .

- Molecular docking : Simulate binding to olfactory receptors (e.g., OR1A1) to predict intensity and odor profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.